molecular formula C12H19ClN2O B1521530 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride CAS No. 1214006-17-3

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride

Cat. No.: B1521530
CAS No.: 1214006-17-3
M. Wt: 242.74 g/mol
InChI Key: ZIAUVLWYUYMDFA-UHFFFAOYSA-N
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Description

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is a chemical compound with the molecular formula C12H18N2O•HCl and a molecular weight of 242.75 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride typically involves the reaction of N,N-diethyl-2-phenylacetamide with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.

    Biology: It is used in biochemical assays and studies involving enzyme interactions and protein binding.

    Medicine: Research on this compound includes its potential therapeutic applications and pharmacological effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride can be compared with similar compounds such as:

  • 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
  • 2-amino-N,N-diethylacetamide hydrochloride
  • 2-amino-N-phenylacetamide hydrochloride

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific amino and phenylacetamide groups, which confer distinct reactivity and applications .

Properties

IUPAC Name

2-amino-N,N-diethyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAUVLWYUYMDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.